ZK 756326

CAS No.:

Cat. No.: VC1872527

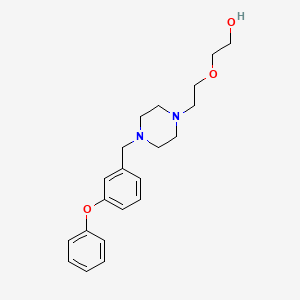

Molecular Formula: C21H28N2O3

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H28N2O3 |

|---|---|

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |

| Standard InChI | InChI=1S/C21H28N2O3/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20/h1-8,17,24H,9-16,18H2 |

| Standard InChI Key | SHDFUNGIHDOLQM-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3 |

Introduction

Chemical Properties and Structure

ZK 756326 is chemically identified as 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride. The compound is typically available in solid form with high purity standards (≥99%) .

Physical and Chemical Characteristics

The compound has the following key specifications:

| Property | Value |

|---|---|

| Chemical Formula | C21H28N2O3·2HCl |

| Molecular Weight | 429.39 g/mol |

| CAS Number | 1780259-94-0 |

| Physical State | Solid |

| Solubility | Water-soluble up to 100 mM |

| Purity | >99% |

The molecular structure features a phenoxyphenyl group attached to a piperazine ring, which is connected to an ethoxyethanol chain. This unique structural arrangement contributes to its receptor binding profile and selective activity at CCR8 receptors .

Biological Activity

ZK 756326 demonstrates specific and potent activity as a CCR8 receptor agonist, with distinctive pharmacological properties that make it valuable for research applications.

Receptor Binding Profile

The compound inhibits the binding of the endogenous CCR8 ligand I-309 (also known as CCL1) with an IC50 value of 1.8 μM for human CCR8 receptors and 2.6 μM for mouse CCR8 receptors . More recent research has reported an EC50 value of 245 nM, suggesting potent activity at low concentrations .

ZK 756326 demonstrates remarkable selectivity across chemokine receptors:

-

No detectable activity at CCR3, CCR4, CCR5, CXCR3, and CXCR4 receptors

-

Greater than 28-fold selectivity over 26 other G protein-coupled receptors (GPCRs)

-

Somewhat reduced selectivity at α2A adrenergic and 5-HT serotonin receptors

This selective binding profile makes ZK 756326 particularly valuable for investigating CCR8-specific functions without interference from other chemokine receptor pathways.

Signaling Activities

As a full agonist of CCR8, ZK 756326 induces several significant cellular responses:

-

Dose-dependent increase in intracellular calcium concentration

-

Stimulation of extracellular acidification in cells expressing human CCR8

-

Activation of G protein-coupled signaling pathways mediated through Gαi (confirmed by pertussis toxin inhibition)

-

Phosphorylation of extracellular signal-regulated kinases ERK1/2

These activities demonstrate that ZK 756326 effectively activates the primary signaling cascades associated with CCR8 receptor stimulation.

Structural Mechanisms of Action

Recent structural studies have provided valuable insights into how ZK 756326 interacts with the CCR8 receptor at the molecular level.

Binding Pocket Interactions

The binding of ZK 756326 to CCR8 occurs in a specific pocket formed by the transmembrane domains of the receptor. Key structural features of this interaction include:

-

The compound binds to a pocket situated on the extracellular side of the CCR8 transmembrane domain (TMD)

-

The binding position is formed by transmembrane helices TM1, TM2-4, and TM6-7

-

ZK 756326 establishes specific hydrogen bond interactions with glutamic acid residue E286^7.39 and tyrosine residue Y114^3.33

-

Additional stabilization occurs through hydrophobic contacts with residues Y42^1.39, V109^3.28, Y113^3.32, and F254^6.51

Binding Mechanism Compared to Natural Ligand

ZK 756326 appears to interact with CCR8 through a mechanism distinct from the natural ligand CCL1:

-

Unlike CCL1, ZK 756326 can bind to and activate a form of murine CCR8 that has been mutated to eliminate O-linked sulfation at tyrosines 14 and 15

-

This indicates that while ZK 756326 and CCL1 both activate CCR8, they likely do so through different binding modes

-

Despite these differences in binding, ZK 756326 successfully activates the signaling switch mechanism involved in transducing CCR8-mediated cellular responses

Structure-Activity Relationships

Mutational studies have confirmed the importance of specific receptor residues for ZK 756326 activity:

-

Mutation of Y114^3.33 to alanine results in a profound reduction in CCR8 activation by ZK 756326

-

Similarly, mutations of other key residues in the binding pocket reduce the efficacy and affinity of the compound

-

The interaction with E286^7.39, a functionally versatile residue conserved among chemokine receptors, appears to be particularly critical for agonist activity

These structural insights help explain the selectivity of ZK 756326 for CCR8 and provide a foundation for understanding the molecular basis of its agonist properties.

Research Applications

ZK 756326 has several significant research applications stemming from its unique properties as a non-peptide CCR8 agonist.

HIV Research

One of the most promising applications of ZK 756326 is in HIV research:

-

The compound inhibits HIV Envelope-mediated cell-cell fusion in cells expressing CD4 and CCR8

-

This activity suggests potential utility in investigating the role of CCR8 in HIV infection mechanisms

-

As a small molecule rather than a peptide, ZK 756326 offers advantages for studying HIV-receptor interactions without the limitations associated with protein-based compounds

Immunological Studies

CCR8 plays important roles in various immunological processes, particularly in T cell biology:

-

ZK 756326 provides a tool for investigating CCR8's role in T helper 2 (Th2) cell migration and function

-

The compound enables selective activation of CCR8-mediated pathways in both human and mouse cells, facilitating translational research

-

Its ability to induce chemotaxis in CCR8-expressing cells makes it valuable for studying leukocyte trafficking mechanisms

Advantages as a Research Tool

Compared to peptide-based agonists like CCL1, ZK 756326 offers several advantages for CCR8 research:

-

Greater stability and consistent activity compared to protein ligands

-

Simpler handling and preparation protocols

-

Ability to activate both wild-type and specifically mutated forms of CCR8

-

Potential for chemical modifications to create derivative compounds with altered properties

These characteristics make ZK 756326 a valuable addition to the toolbox for chemokine receptor research.

Comparative Pharmacology

ZK 756326 can be evaluated in comparison to other chemokine receptor ligands to better understand its unique properties.

Comparison with Other CCR8 Ligands

When compared to the natural CCR8 ligand CCL1 (I-309), ZK 756326 demonstrates both similarities and differences:

Comparison with Other Chemokine Receptor Modulators

Recent research has compared ZK 756326 with other CCR8 ligands:

-

AZ084 and LMD-009 display comparable activity to ZK 756326 in activating G protein signaling

-

LMD-009 binds to CCR8 in a similar position to ZK 756326 but establishes slightly different hydrogen bond interactions (with E286^7.39 and Y172^4.64 rather than E286^7.39 and Y114^3.33)

-

Interestingly, ZK 756326 shows a binding pose similar to maraviroc (a CCR5 antagonist), despite having agonist properties at CCR8, highlighting the complexity of chemokine receptor pharmacology

This comparative analysis provides context for understanding ZK 756326's unique position within chemokine receptor pharmacology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume